(4-Benzamidothiolan-3-yl) benzoate
Description
Properties
IUPAC Name |
(4-benzamidothiolan-3-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-17(13-7-3-1-4-8-13)19-15-11-23-12-16(15)22-18(21)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAMNPSQOQDEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzamidothiolan-3-yl) benzoate typically involves the esterification of benzoic acid with a thiolane derivative. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction conditions usually involve heating the reactants to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized catalysts to enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(4-Benzamidothiolan-3-yl) benzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(4-Benzamidothiolan-3-yl) benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Benzamidothiolan-3-yl) benzoate involves its interaction with specific molecular targets. The benzamide group can interact with enzymes or receptors, modulating their activity. The thiolane ring may also play a role in the compound’s biological activity by interacting with cellular components. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The provided evidence focuses on phenyl benzoate , a simpler benzoate ester, and its behavioral effects on lace bugs. While direct data on "(4-Benzamidothiolan-3-yl) benzoate" is absent, comparisons can be inferred based on structural analogs and functional group contributions.
Table 1: Key Properties of Benzoate Derivatives
| Compound | Functional Groups | Bioactivity (Reported) | Target Organisms/Systems | Mechanism Insights |
|---|---|---|---|---|
| Phenyl benzoate | Benzoate ester | Repellent for sycamore lace bugs | Corythucha spp., B. solani | Hydrogen bonding with Ile-86 |
| Geraniol | Terpene alcohol | Broad insect repellent | Multiple insect species | Olfactory receptor modulation |
| This compound | Thiolane, benzamide, benzoate | Hypothesized repellent/agonist | Not yet tested | Potential dual H-bonding |
Key Findings:
Phenyl Benzoate: Acts as a nymph-specific repellent for sycamore lace bugs (Corythucha spp.), likely via hydrogen bonding with the Ile-86 residue in insect olfactory receptors . Limited efficacy against adult insects, suggesting age-dependent mechanisms. Structural simplicity (single benzoate group) may restrict binding versatility compared to derivatives with additional functional groups.
Geraniol :
- A naturally occurring terpene alcohol with broad-spectrum repellent activity.
- Unlike phenyl benzoate, geraniol interacts with multiple receptor sites, enabling cross-species efficacy .
The benzamide group may enable additional hydrogen-bond interactions (e.g., with backbone carbonyls or side chains), expanding target engagement beyond phenyl benzoate’s capabilities. No empirical data exists on its repellent activity, but its structural complexity suggests higher potency or species selectivity compared to phenyl benzoate.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Benzamidothiolan-3-yl) benzoate, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Stepwise synthesis : Begin with thiolane ring formation followed by benzamidation and benzoate esterification. Use coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation, as demonstrated in analogous benzoate syntheses .
- Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC (Merck silica plates, iodine visualization) .
- Purification : Employ column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. How should researchers handle and store this compound to ensure laboratory safety and compound stability?
- Safety protocols :
- Avoid skin/eye contact; use nitrile gloves, lab coats, and chemical goggles. Ensure fume hood ventilation during handling .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and light to prevent hydrolysis/photo-degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Characterization :
- NMR : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm benzamide and benzoate moieties. Compare chemical shifts with analogous compounds (e.g., δ 7.8–8.1 ppm for aromatic protons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical masses.
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving ambiguities in the three-dimensional structure of this compound?
- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for twinned or low-symmetry crystals.
- Refinement : Apply SHELXL for small-molecule refinement. Use the HKLF 5 format for twinned data and TWIN commands for matrix refinement .
- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5% Δ between cycles) .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological activity of this compound derivatives?
- SAR framework :
- Structural modifications : Introduce substituents (e.g., halogens, methyl groups) at the benzamide or thiolane positions.
- Bioassays : Test derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays (Table 2 in ).
- Data analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends using multivariate regression .
Q. What analytical approaches are critical for interpreting contradictory biological activity data in this compound derivatives?
- Troubleshooting :
- Replicate experiments : Perform triplicate assays to rule out technical variability .
- Dose-response curves : Calculate EC₅₀ values to distinguish potency differences from assay noise.
- Mechanistic studies : Use fluorescence quenching or SPR to confirm target binding specificity .
Q. How can computational chemistry tools be integrated with experimental data to predict the physicochemical properties of this compound?
- Modeling workflows :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments and solubility.
- Molecular dynamics : Simulate solvation in water/octanol to estimate logP values.
Q. What methodologies are essential for assessing the environmental impact and degradation pathways of this compound in ecotoxicological studies?
- Degradation analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
